molecular formula C7H4FIO2 B047903 2-Fluoro-6-iodobenzoic acid CAS No. 111771-08-5

2-Fluoro-6-iodobenzoic acid

Cat. No.: B047903
CAS No.: 111771-08-5
M. Wt: 266.01 g/mol
InChI Key: CYCXAPWOBWWNRK-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO2. It is characterized by the presence of both fluorine and iodine atoms attached to a benzoic acid core. This compound appears as a loose white crystal and is known for its applications in various chemical syntheses .

Mechanism of Action

Target of Action

It is known that the compound is used for the synthesis of fluoro-substituted benzoyl chlorides , which suggests that it may interact with enzymes or proteins that are involved in the metabolism or function of benzoyl chlorides.

Mode of Action

It is known to be used in the synthesis of fluoro-substituted benzoyl chlorides . This suggests that it may interact with its targets by donating its fluorine and iodine atoms, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Given its role in the synthesis of fluoro-substituted benzoyl chlorides , it may be involved in pathways related to the metabolism or function of these compounds.

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability when administered orally

Result of Action

Given its role in the synthesis of fluoro-substituted benzoyl chlorides , it may influence the function of cells or molecules that interact with these compounds.

Action Environment

It is known to be light-sensitive , suggesting that exposure to light may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-iodobenzoic acid can be synthesized starting from 2-amino-6-fluorobenzoic acid. The synthetic route involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with mild reaction conditions and high yields. The purity of the final product is typically confirmed using high-performance liquid chromatography (HPLC) and other analytical techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-6-iodobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-iodobenzoic acid is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in regioselective synthesis and the development of specialized chemical compounds .

Properties

IUPAC Name

2-fluoro-6-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCXAPWOBWWNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369834
Record name 2-Fluoro-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111771-08-5
Record name 2-Fluoro-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-iodobenzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the reported synthesis method for 2-fluoro-6-iodobenzoic acid compared to potential alternative routes?

A1: The synthesis of this compound, as described in the research paper [], utilizes 2-amino-6-fluorobenzoic acid as the starting material and proceeds through a series of steps, including carboxyl group protection, diazotization, iodosubstitution, and deprotection. This method is reported to have several advantages over potential alternative synthetic routes:

    Q2: What is the significance of the "basicity gradient-driven migration of iodine" mentioned in one of the papers, and how does it apply to the synthesis of this compound?

    A2: The concept of "basicity gradient-driven migration of iodine" [] is central to understanding the regioselective synthesis of various iodinated compounds, including this compound. This concept revolves around the observation that in polyfluorinated or iodofluorinated aromatic compounds, the position of iodine can be manipulated by sequential deprotonation and trapping with electrophiles.

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